molecular formula C13H17N5O B2769529 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide CAS No. 2034324-14-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide

Cat. No.: B2769529
CAS No.: 2034324-14-4
M. Wt: 259.313
InChI Key: UZRKJTWYZKJXBF-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety . This class of compounds is known for their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can also act as antifungal, antitubercular, and antibacterial agents .


Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has led to the synthesis of a variety of heterocyclic compounds, including pyrazoles, triazolo[1,5-a]pyrimidines, and pyrimidines, demonstrating the versatility of enaminones and other key intermediates in constructing complex structures with potential antitumor and antimicrobial activities (Riyadh, 2011). These syntheses often involve multicomponent reactions that allow for the efficient assembly of densely functionalized heterocycles, showcasing the strategic use of reactants to access a diverse array of biologically relevant frameworks.

Structural Characterization and Supramolecular Chemistry

The structural elucidation of these compounds, including X-ray analysis and NMR spectroscopy, provides critical insights into their molecular architecture and the nature of their interactions within supramolecular assemblies. For example, novel pyrimidine derivatives have been investigated for their potential to form hydrogen-bonded supramolecular assemblies, highlighting the role of specific functional groups in directing the assembly processes and the formation of complex structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Biological Activity Screening

The biological activity of synthesized compounds is a key area of investigation, with studies exploring their cytotoxic, antimicrobial, and antiproliferative properties. This research is crucial for identifying new therapeutic agents and understanding the molecular basis of their activity. For instance, certain compounds have shown inhibition effects against human cancer cell lines, comparable to standard treatments, indicating their potential as anticancer agents (Riyadh, 2011). Other studies have focused on the antimicrobial properties of these heterocycles, providing a foundation for the development of new antimicrobial agents.

Safety and Hazards

While specific safety and hazard information for “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide” is not available, it’s worth noting that compounds with a [1,2,4]triazolo[1,5-a]pyrimidine moiety can cause eye and skin irritation .

Future Directions

The future directions for “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide” and similar compounds could involve further exploration of their biological properties and potential applications. For instance, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown potential as anticancer agents , suggesting possible avenues for future research and development.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c19-12(11-4-1-5-11)14-6-2-3-10-7-15-13-16-9-17-18(13)8-10/h7-9,11H,1-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRKJTWYZKJXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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